molecular formula C20H16FN3O3S B300619 (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Katalognummer B300619
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: OUSGXUWTBDGOPQ-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as TZDs, is a class of synthetic compounds that have been found to have various therapeutic applications. These compounds are known to have potent anti-inflammatory, anti-diabetic, and anti-cancer properties. The aim of

Wirkmechanismus

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione act by binding to PPARγ, which is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism. The binding of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione to PPARγ results in the activation of the receptor, which in turn leads to the transcription of genes involved in glucose uptake and utilization, as well as lipid metabolism. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione also have anti-inflammatory properties, which are mediated by the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione are diverse and depend on the specific disease being treated. In diabetes, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione improve insulin sensitivity and glucose uptake, leading to improved glycemic control. In inflammation, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In cancer, (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is their specificity for PPARγ, which allows for the selective activation of the receptor. This specificity also allows for the identification of downstream targets of PPARγ. One limitation of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione is their potential toxicity, which can limit their use in vivo.

Zukünftige Richtungen

For (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione include the development of more potent and selective compounds, as well as the identification of new therapeutic applications. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione have shown promise in the treatment of various diseases, and further research is needed to fully understand their potential. Additionally, the development of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione that are less toxic and have fewer side effects would be beneficial for their use in clinical settings.

Synthesemethoden

The synthesis of (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation of a thiazolidine-2,4-dione with a substituted benzaldehyde. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The product obtained is a yellow crystalline solid that can be purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione have been extensively studied for their therapeutic potential in various diseases. They have been found to be effective in the treatment of diabetes, inflammation, and cancer. (5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione act by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, as well as inflammation and cell proliferation.

Eigenschaften

Produktname

(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-3-(2-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molekularformel

C20H16FN3O3S

Molekulargewicht

397.4 g/mol

IUPAC-Name

(5E)-5-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3S/c1-22-15-8-7-12(9-16(15)23(2)19(22)26)10-17-18(25)24(20(27)28-17)11-13-5-3-4-6-14(13)21/h3-10H,11H2,1-2H3/b17-10+

InChI-Schlüssel

OUSGXUWTBDGOPQ-LICLKQGHSA-N

Isomerische SMILES

CN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

Kanonische SMILES

CN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F)N(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.